7-Amino-1,1,1-trifluoroheptan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-1,1,1-trifluoroheptan-2-ol is an organic compound with the molecular formula C7H14F3NO and a molecular weight of 185.19 g/mol . It is primarily used in proteomics research and is known for its unique structural properties, which include the presence of both an amino group and a trifluoromethyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-1,1,1-trifluoroheptan-2-ol typically involves multi-step organic reactions. One common method includes the reaction of 7-bromo-1,1,1-trifluoroheptan-2-one with ammonia or an amine under controlled conditions to introduce the amino group . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
7-Amino-1,1,1-trifluoroheptan-2-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
7-Amino-1,1,1-trifluoroheptan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Amino-1,1,1-trifluoroheptan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins . These interactions can modulate biological pathways and processes, making the compound valuable for research and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
7-Amino-1,1,1-trifluoroheptan-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
3-Amino-1,1,1-trifluoropropan-2-ol: Shorter carbon chain but similar functional groups.
Uniqueness
7-Amino-1,1,1-trifluoroheptan-2-ol is unique due to its combination of an amino group and a trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in proteomics research and other scientific applications .
Properties
Molecular Formula |
C7H14F3NO |
---|---|
Molecular Weight |
185.19 g/mol |
IUPAC Name |
7-amino-1,1,1-trifluoroheptan-2-ol |
InChI |
InChI=1S/C7H14F3NO/c8-7(9,10)6(12)4-2-1-3-5-11/h6,12H,1-5,11H2 |
InChI Key |
RLBKCAFTEJZRFX-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(C(F)(F)F)O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.